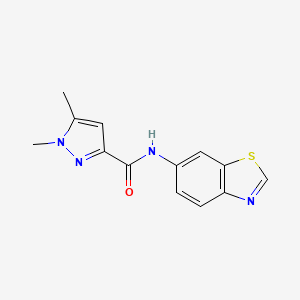

N-(1,3-benzothiazol-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Description

N-(1,3-Benzothiazol-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with two methyl groups at positions 1 and 4. The pyrazole ring is linked via a carboxamide bridge to a benzothiazole moiety, a bicyclic aromatic system containing sulfur and nitrogen. This structural framework is characteristic of bioactive molecules, as both pyrazole and benzothiazole rings are known to interact with biological targets such as enzymes and receptors.

The compound’s synthesis likely involves carbodiimide-mediated coupling, as evidenced by analogous procedures for pyrazole carboxamides. For example, 1,5-diphenyl pyrazole-3-carboxylic acids are activated using EDCI and HOBT, followed by reaction with hydroxylamine derivatives to form carboxamides. Such methods emphasize the importance of activating agents and optimized reaction conditions for achieving high yields.

Properties

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-1,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c1-8-5-11(16-17(8)2)13(18)15-9-3-4-10-12(6-9)19-7-14-10/h3-7H,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTOBLQKNBCSGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=CC3=C(C=C2)N=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the following steps:

Benzothiazole Derivation: The starting material, benzothiazole, can be synthesized through the reaction of 2-mercaptoaniline with acid chlorides.

Coupling Reaction: The benzothiazole derivative is then coupled with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid using coupling agents such as carbodiimides (e.g., EDCI) or coupling reagents like HOBT (1-hydroxybenzotriazole).

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity. Additionally, green chemistry principles may be applied to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(1,3-benzothiazol-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: KMnO4, H2O2, and acidic conditions.

Reduction: LiAlH4, NaBH4, and anhydrous ether.

Substitution: Amines, alcohols, and polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzothiazoles or pyrazoles.

Scientific Research Applications

Anti-Tubercular Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including N-(1,3-benzothiazol-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, as promising candidates for anti-tubercular drugs. Research indicates that these compounds exhibit significant inhibitory activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

A study demonstrated that several synthesized benzothiazole derivatives showed better inhibition potency compared to standard reference drugs. For instance, compounds with specific structural modifications displayed enhanced activity against Mtb strains, with Minimum Inhibitory Concentration (MIC) values significantly lower than those of traditional treatments .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various chemical reactions such as Biginelli reaction and microwave-assisted synthesis. These methods not only enhance yield but also allow for the introduction of different functional groups to optimize biological activity.

Case Study: Synthesis Pathway

A notable synthesis pathway involves the reaction of benzothiazole derivatives with pyrazole carboxamides under specific catalytic conditions. This approach has been shown to yield compounds with improved anti-tubercular properties .

Broader Therapeutic Potential

Beyond anti-tubercular applications, compounds like this compound may also exhibit other pharmacological activities such as antifungal and anticancer properties. Preliminary studies suggest that modifications to the benzothiazole moiety can lead to enhanced cytotoxic effects against various cancer cell lines.

Mechanism of Action

The mechanism by which N-(1,3-benzothiazol-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Heterocyclic Variations

The target compound shares structural motifs with several pyrazole-carboxamide derivatives. Key comparisons include:

Key Observations :

- Substituent Effects : The 1,5-dimethyl groups on the pyrazole ring likely increase steric hindrance, which could reduce off-target interactions compared to unsubstituted analogues.

- Planarity and Intermolecular Interactions : ’s compound exhibits a planar structure with π-π stacking (3.68 Å) and S(6) ring motifs via intramolecular H-bonding. In contrast, the benzothiazole in the target compound may promote distinct stacking or hydrogen-bonding patterns due to its sulfur atom.

Functional Implications

Biological Activity

N-(1,3-benzothiazol-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

The synthesis of this compound typically involves the condensation of 1,3-benzothiazole derivatives with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. Common reagents include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions. This method ensures high yields and purity of the final product.

The primary mechanism of action for this compound is its role as an inhibitor of N-acylethanolamine acid amidase (NAAA). By inhibiting this enzyme, the compound increases levels of bioactive lipids like palmitoylethanolamide (PEA), which in turn activates peroxisome proliferator-activated receptor-alpha (PPAR-α), leading to anti-inflammatory and analgesic effects.

Antimicrobial Activity

Recent studies have shown that derivatives of benzothiazole compounds exhibit promising antimicrobial activities. For instance, certain synthesized derivatives demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 13.0 μM to 24.2 μM against various strains of Staphylococcus aureus and other bacterial pathogens .

Anti-inflammatory and Analgesic Properties

Due to its ability to modulate lipid signaling pathways, this compound is being explored for its therapeutic potential in treating conditions such as neuropathic pain and multiple sclerosis. The compound's anti-inflammatory properties make it a candidate for further development in pain management therapies.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that it can inhibit cancer cell proliferation in various carcinoma cell lines. For example, one study reported that certain pyrazole derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin, indicating their potential as effective anticancer agents .

Data Summary

Here is a summary table highlighting key biological activities and findings associated with this compound:

| Biological Activity | Findings |

|---|---|

| NAAA Inhibition | Increases PEA levels; anti-inflammatory effects |

| Antibacterial Activity | MIC values: 13.0 μM - 24.2 μM against Staphylococcus aureus |

| Anticancer Activity | IC50 values lower than cisplatin in various carcinoma cell lines |

| Analgesic Effects | Potential use in neuropathic pain management |

Case Studies

In a notable case study involving the synthesis and evaluation of related compounds, researchers found that certain benzothiazole derivatives showed enhanced activity against specific cancer cell lines compared to their predecessors. These findings suggest that further structural modifications could lead to even more potent analogs .

Q & A

Q. What are the common synthetic routes for N-(1,3-benzothiazol-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide?

The synthesis typically involves coupling reactions between pyrazole-carboxylic acid derivatives and benzothiazole amines. For example, a general procedure () uses N,N-dimethylformamide (DMF) as a solvent, potassium carbonate (K₂CO₃) as a base, and alkyl halides (RCH₂Cl) for nucleophilic substitution. Similar pyrazole carboxamides are synthesized via stepwise condensation, as described in patents and journals ( ). Optimization of reaction time, temperature, and stoichiometry is critical for yield improvement .

Q. How is the compound characterized post-synthesis?

Characterization relies on spectroscopic and spectrometric techniques:

- ¹H/¹³C-NMR : Assign peaks based on coupling constants and chemical shifts (e.g., pyrazole protons at δ 2.4–3.1 ppm, benzothiazole aromatic protons at δ 7.2–8.5 ppm) ().

- HRMS : Confirm molecular ion peaks (e.g., [M–H]⁻ at m/z 318.12480 for a related compound) ().

- Elemental analysis : Validate purity and stoichiometry .

Q. What functional groups influence the compound’s reactivity?

Key groups include:

- Pyrazole ring : Electron-withdrawing effects modulate nucleophilic substitution.

- Benzothiazole moiety : Aromaticity and sulfur atom enhance π-π stacking and hydrogen bonding ( ).

- Carboxamide bridge : Participates in intermolecular hydrogen bonding, affecting crystallinity .

Advanced Research Questions

Q. How can crystallographic methods resolve structural ambiguities?

Single-crystal X-ray diffraction (SCXRD) with SHELX software ( ) is used for refinement:

- SHELXL : Refines atomic coordinates against high-resolution data.

- SHELXS/SHELXD : Solves phase problems for twinned or low-symmetry crystals. Example: Bond angles (e.g., C5–C6–N1: 120.4°) and torsion angles are validated against literature () .

Q. How to address discrepancies in NMR data during characterization?

- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra ().

- Dynamic processes : Use variable-temperature NMR to detect tautomerism.

- Computational validation : Employ DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

Q. What strategies optimize reaction yields for this compound?

- Design of Experiments (DOE) : Vary catalysts (e.g., Pd/C vs. CuI), solvents (DMF vs. THF), and temperatures.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) ().

- Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization .

Q. How to resolve contradictory bioactivity data in studies?

- Assay standardization : Control variables (cell line, incubation time, solvent).

- Dose-response curves : Validate IC₅₀ values across replicates.

- Metabolic stability tests : Rule out degradation artifacts ( ).

Q. What computational approaches model the compound’s electronic structure?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina.

- MD simulations : Assess conformational stability in aqueous solutions () .

Methodological Notes

- Data Contradictions : Cross-validate spectral data with multiple techniques (e.g., IR for functional groups, XRD for crystal packing).

- Advanced Refinement : For poorly diffracting crystals, use SHELXE () for iterative phasing .

- Biological Studies : Prioritize in vitro assays (e.g., enzyme inhibition) before in vivo testing, referencing protocols in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.